molecular formula C17H15N5O2 B1662712 Comeib CAS No. 106447-61-4

Comeib

Cat. No.: B1662712
CAS No.: 106447-61-4
M. Wt: 321.33 g/mol
InChI Key: YZIWCURGXWGKPE-UHFFFAOYSA-N
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Description

FG8119 is a novel benzodiazepine agonist with potential anticonvulsant and antiepileptic activity. It is primarily used in the study of neurological disorders. The compound has a molecular formula of C17H15N5O2 and a molecular weight of 321.33 .

Preparation Methods

Synthetic Routes and Reaction Conditions: FG8119 is synthesized through a multi-step process involving the formation of a benzodiazepine core structure. The synthetic route typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of FG8119 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve the use of large-scale reactors and continuous flow systems to maintain consistent production .

Chemical Reactions Analysis

Types of Reactions: FG8119 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of FG8119, which may have different pharmacological properties .

Scientific Research Applications

FG8119 has several scientific research applications, including:

Mechanism of Action

FG8119 exerts its effects by acting as an agonist at benzodiazepine receptors. It enhances the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system. This leads to increased chloride ion influx, resulting in hyperpolarization of neurons and reduced neuronal excitability. The molecular targets include GABA receptors, and the pathways involved are primarily related to neuronal signaling .

Comparison with Similar Compounds

FG8119 is compared with other benzodiazepine agonists such as diazepam and clonazepam. While all these compounds act on GABA receptors, FG8119 is unique due to its specific chemical structure, which may confer different pharmacokinetic and pharmacodynamic properties. Similar compounds include:

FG8119 stands out due to its potential anticonvulsant and antiepileptic activity, making it a valuable tool in neurological research.

Properties

IUPAC Name

3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2/c1-21-8-13-14(15-19-16(24-20-15)10-6-7-10)18-9-22(13)12-5-3-2-4-11(12)17(21)23/h2-5,9-10H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIWCURGXWGKPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(N=CN2C3=CC=CC=C3C1=O)C4=NOC(=N4)C5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20147603
Record name FG 8119
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106447-61-4
Record name FG 8119
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106447614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FG 8119
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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